N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a para-substituted phenyl ring. The sulfonamide group is further modified with methoxy and methyl substituents on the benzene ring.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15-13-22(16(2)12-21(15)33-5)34(31,32)29-20-8-6-19(7-9-20)25-23-10-11-24(27-26-23)30-18(4)14-17(3)28-30/h6-14,29H,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRHTUZEBVXLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F2321-0203 are currently unknown. The compound is a derivative of the pyrazolylpyridazine class, which is known to have a wide spectrum of biological activity.
Mode of Action
As a derivative of pyrazolylpyridazine, it may share some of the biological activities of this class of compounds, which include anti-inflammatory, antibacterial, antioxidant, and hypotensive activity. .
Biochemical Pathways
Pyrazolylpyridazine derivatives have been shown to stimulate plant growth, suggesting that they may interact with biochemical pathways related to growth and development.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridazine core distinguishes it from pyridine () or pyrazolo-pyrimidine () analogs. Pyridazine’s electron-deficient nature may enhance binding to biological targets compared to pyridine derivatives .
- The 3,5-dimethylpyrazole group is a common feature in and , but its positioning on pyridazine (target) versus pyridine () alters steric and electronic properties.
- The 4-methoxy-2,5-dimethylbenzene sulfonamide in the target compound contrasts with chlorophenylcarbamoyl () or cyanocarbamimidothioate () groups, suggesting divergent solubility and target affinity.
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
